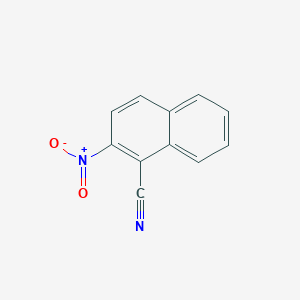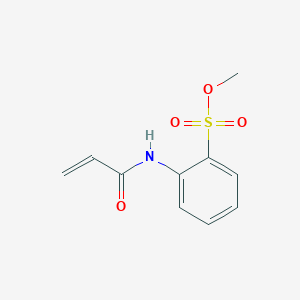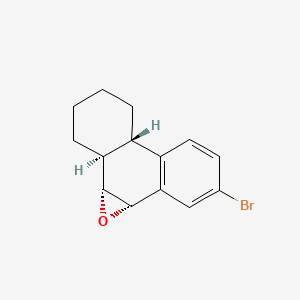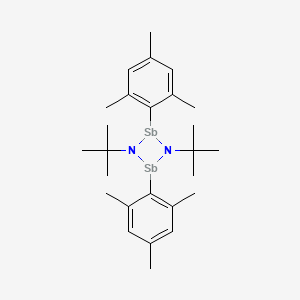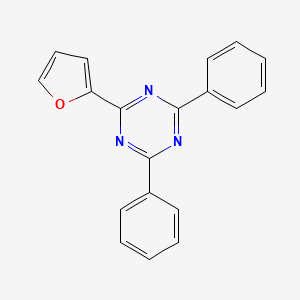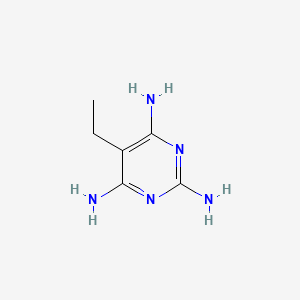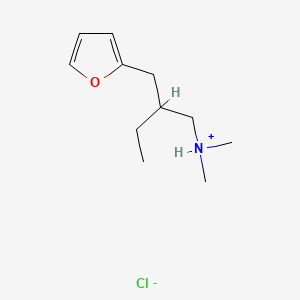
2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride is an organic compound that features a furan ring substituted with a dimethylamino group and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride typically involves the reaction of furan with a suitable dimethylamino butyl halide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives with different alkyl or aryl groups.
Substitution: Compounds with substituted functional groups replacing the dimethylamino group.
Scientific Research Applications
2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)methylfuran: Lacks the butyl chain, resulting in different chemical properties.
2-(2-(Methylamino)methyl)butylfuran: Contains a methylamino group instead of a dimethylamino group, leading to variations in reactivity and applications.
2-(2-((Dimethylamino)methyl)butyl)thiophene: Features a thiophene ring instead of a furan ring, which can alter its chemical behavior.
Uniqueness
2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride is unique due to the combination of its furan ring, dimethylamino group, and butyl chain. This specific structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
25435-41-0 |
|---|---|
Molecular Formula |
C11H20ClNO |
Molecular Weight |
217.73 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)butyl-dimethylazanium;chloride |
InChI |
InChI=1S/C11H19NO.ClH/c1-4-10(9-12(2)3)8-11-6-5-7-13-11;/h5-7,10H,4,8-9H2,1-3H3;1H |
InChI Key |
LRSLBDJCFRFMBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CO1)C[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


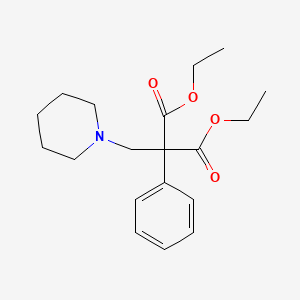
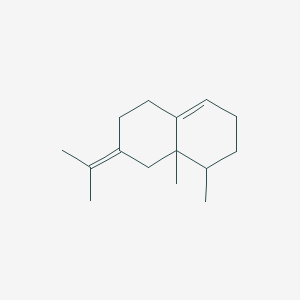
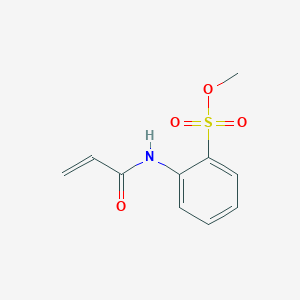
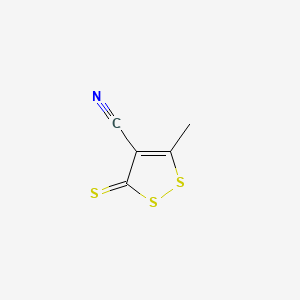
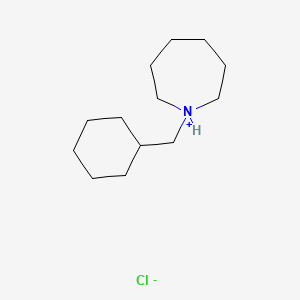
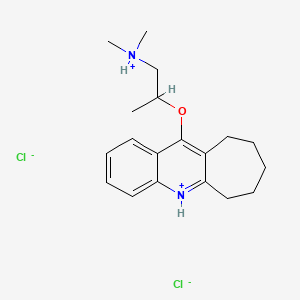
![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)
